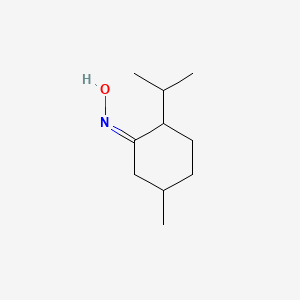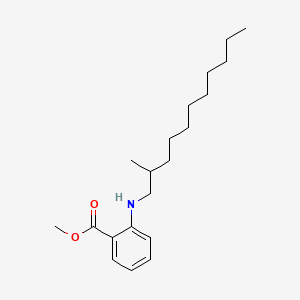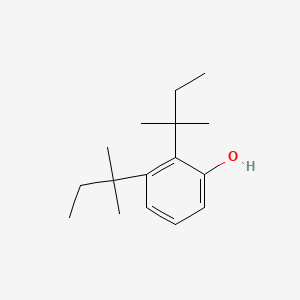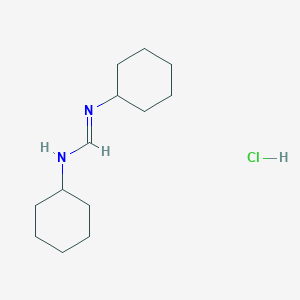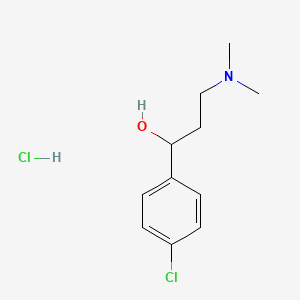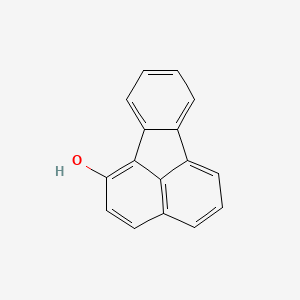
1-Fluoranthenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoranthenol is an organic compound with the molecular formula C16H10O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) The compound is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure, making it an alcohol derivative
Métodos De Preparación
The synthesis of 1-Fluoranthenol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents to introduce the hydroxyl group into the fluoranthene molecule. Industrial production methods may involve catalytic processes that ensure high yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient synthesis.
Análisis De Reacciones Químicas
1-Fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of fluoranthene-1-one.
Reduction: The compound can be reduced to form fluoranthene by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Fluoranthenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which 1-Fluoranthenol exerts its effects involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in other interactions with proteins, enzymes, and nucleic acids. These interactions can influence biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1-Fluoranthenol can be compared with other hydroxylated PAHs, such as 1-hydroxypyrene and 1-hydroxyphenanthrene. These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of aromatic rings and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Similar compounds include:
- 1-Hydroxypyrene
- 1-Hydroxyphenanthrene
- 1-Hydroxychrysene
Propiedades
Número CAS |
10496-83-0 |
|---|---|
Fórmula molecular |
C16H10O |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
fluoranthen-1-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |
Clave InChI |
CJQDARRYJRAZBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


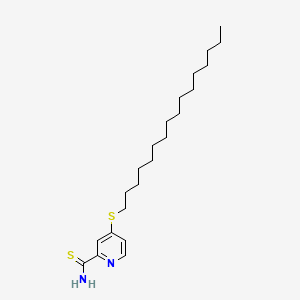
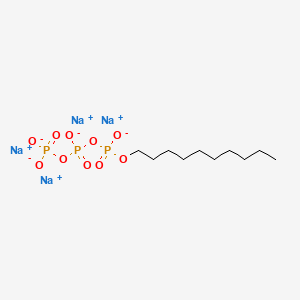
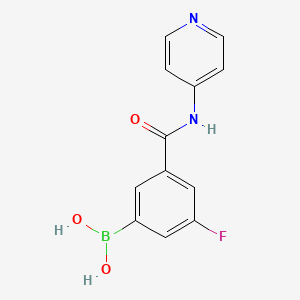
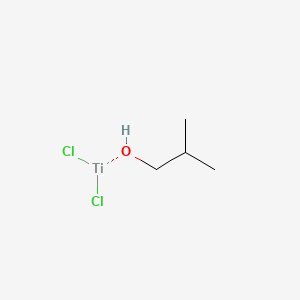
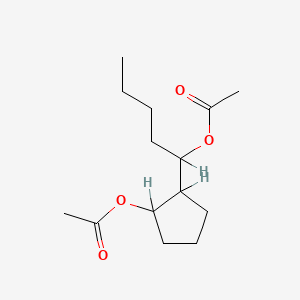
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
